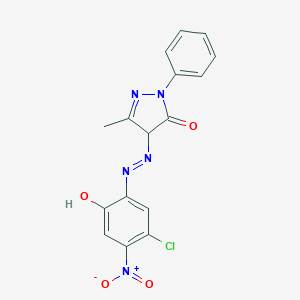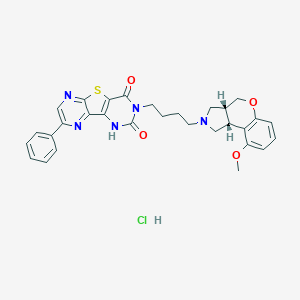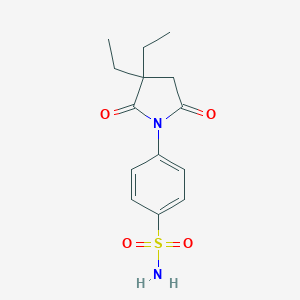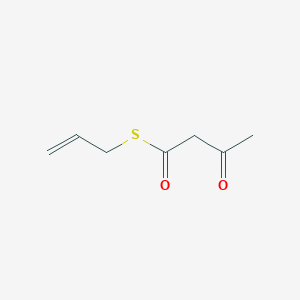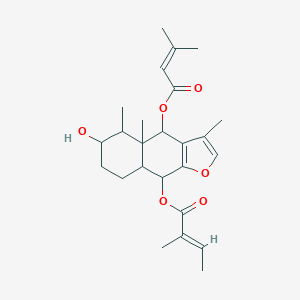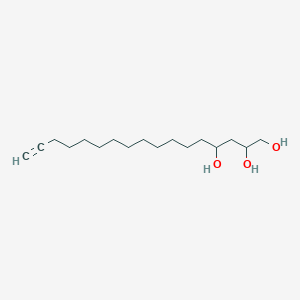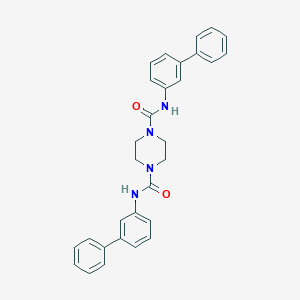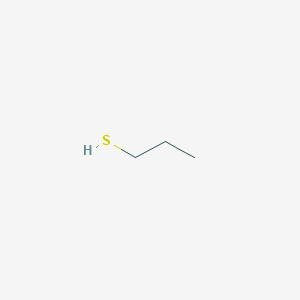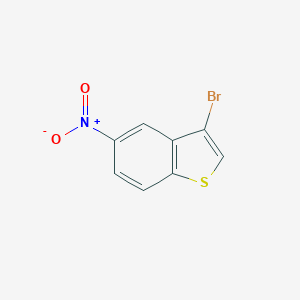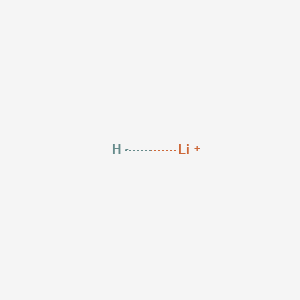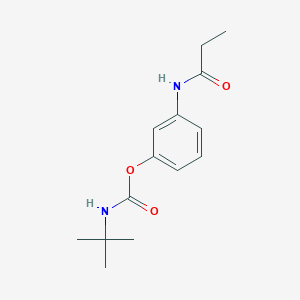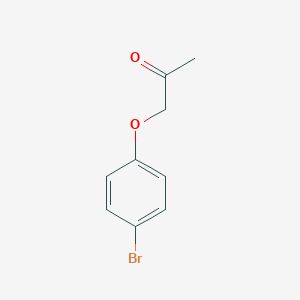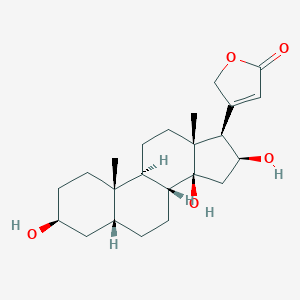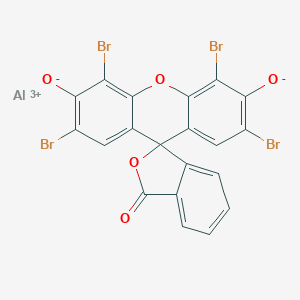
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt, also known as TBX, is a fluorescent dye commonly used in scientific research applications. This compound is widely used in the fields of biochemistry, physiology, and pharmacology due to its unique properties. The purpose of
Mécanisme D'action
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt works by binding to proteins and other biomolecules, causing them to fluoresce when exposed to light. The fluorescence of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is dependent on the local environment of the molecule, making it a useful tool for studying biological processes. 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt has been shown to bind to a variety of proteins, including albumin, hemoglobin, and DNA.
Effets Biochimiques Et Physiologiques
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including acetylcholinesterase and carbonic anhydrase. 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. Additionally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is its fluorescent properties, which allow for the visualization of biological processes in real-time. Additionally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is relatively easy to use and has a low toxicity profile. However, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt does have some limitations. It is not suitable for use in live animals or humans due to its toxicity. Additionally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt can be affected by pH and other environmental factors, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt research. One area of interest is the development of new 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt derivatives with improved properties, such as increased fluorescence intensity or decreased toxicity. Additionally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt could be used in the development of new diagnostic tools and therapies for a variety of diseases. Finally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt could be used in the study of complex biological systems, such as the human brain, to better understand the underlying mechanisms of disease.
Méthodes De Synthèse
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt can be synthesized through a multi-step process involving the reaction between 9-hydroxyxanthene-3-carboxylic acid and bromine. The resulting product is further reacted with aluminium chloride to form 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt. The synthesis of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is a complex process that requires careful attention to detail and precise measurements.
Applications De Recherche Scientifique
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is a widely used fluorescent dye in scientific research applications. It is commonly used in microscopy and imaging studies to visualize biological structures and processes. 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt is also used in the study of protein-protein interactions, enzyme kinetics, and membrane transport. Additionally, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt has been used to study the effects of drugs on cells and tissues.
Propriétés
Numéro CAS |
16508-80-8 |
|---|---|
Nom du produit |
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt |
Formule moléculaire |
C20H6AlBr4O5+ |
Poids moléculaire |
672.9 g/mol |
Nom IUPAC |
aluminum;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.Al/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+3/p-2 |
Clé InChI |
XRFCUEOWYOXQRI-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Al+3] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Al+3] |
Autres numéros CAS |
16508-80-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



